molecular formula C20H14N2O3S B598342 Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon CAS No. 1198283-74-7

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon

Cat. No.: B598342
CAS No.: 1198283-74-7
M. Wt: 362.403
InChI Key: FPIGQHZPFIZNSG-UHFFFAOYSA-N
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Description

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings

Scientific Research Applications

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon has several scientific research applications:

Mechanism of Action

Target of Action

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone is a complex compound that may interact with multiple targets. Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with phenylsulfonyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(15-8-3-1-4-9-15)18-14-16-10-7-13-21-20(16)22(18)26(24,25)17-11-5-2-6-12-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGQHZPFIZNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678016
Record name [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-74-7
Record name [1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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